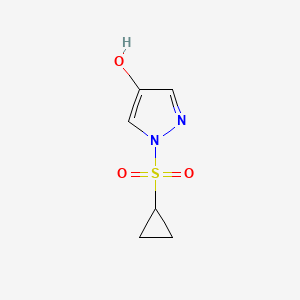

1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylsulfonylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c9-5-3-7-8(4-5)12(10,11)6-1-2-6/h3-4,6,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOXRRIZRFNZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropanesulfonyl 1h Pyrazol 4 Ol

Retrosynthetic Analysis and Precursor Chemistry

Synthesis of Substituted Pyrazol-4-ol Scaffolds

The pyrazol-4-ol core is a fundamental building block in the synthesis of the target compound. The most established and versatile method for constructing this heterocyclic system is the cyclocondensation reaction between a hydrazine (B178648) derivative and a suitable 1,3-dicarbonyl compound. nih.govmdpi.com This approach, known as the Knorr pyrazole (B372694) synthesis, is a straightforward pathway to polysubstituted pyrazoles. mdpi.comyoutube.com

The reaction involves the condensation of hydrazines with β-diketones, which can result in a mixture of regioisomers depending on the substituents of the dicarbonyl compound. mdpi.com To achieve the specific 4-hydroxy substitution pattern, precursors such as ethyl 2-formyl-2-hydroxyacetate or related β-ketoesters can be employed. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org

Alternative precursors for this cyclocondensation include α,β-unsaturated carbonyl compounds. mdpi.comnih.gov In this variation, the reaction with a hydrazine derivative initially forms a pyrazoline, which is then oxidized to the corresponding pyrazole. mdpi.comnih.gov

Preparation of Cyclopropanesulfonyl Intermediates

The second critical precursor is an activated cyclopropanesulfonyl derivative, most commonly cyclopropanesulfonyl chloride. This reagent is responsible for the sulfonylation of the pyrazole nitrogen. The synthesis of cyclopropanesulfonyl chloride can be achieved through several routes. One documented method involves the reaction of cyclopropylmagnesium bromide with sulfur dioxide (SO₂), followed by treatment with an N-chlorosuccinimide (NCS) to yield the desired sulfonyl chloride. chemicalbook.com

An alternative multi-step process for preparing related cyclopropyl (B3062369) sulfonamides starts from 3-chloropropane sulfonyl chloride. google.com This process involves a reaction with tert-butylamine, followed by a ring-closure step using an n-alkyl lithium base, and subsequent deprotection to yield cyclopropyl sulfonamide, which can be a precursor to other sulfonylating agents. google.com

Table 1: Key Properties of Cyclopropanesulfonyl Chloride

| Property | Value | Source |

| CAS Number | 139631-62-2 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₃H₅ClO₂S | chemicalbook.comchemicalbook.com |

| Molecular Weight | 140.59 g/mol | chemicalbook.comchemicalbook.com |

| Boiling Point | 60°C / 2 mmHg | chemicalbook.com |

| Density | 1.38 g/mL at 25°C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4770 | chemicalbook.comsigmaaldrich.com |

Direct Synthesis Protocols for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol

Direct synthesis protocols aim to construct the target molecule in a convergent manner, either by forming the ring and functionalizing it in sequence or through more advanced one-pot strategies.

Cyclocondensation Reactions

The foundational step in many direct syntheses is the cyclocondensation reaction to form the pyrazole ring. nih.gov This classic method involves reacting a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. mdpi.combeilstein-journals.org For the synthesis of a simple pyrazol-4-ol, a precursor like a 2-substituted-1,3-dicarbonyl is necessary. The reaction is robust and can often be performed under mild conditions. mdpi.com For instance, the use of catalysts like Yb(PFO)₃ or ionic liquids has been shown to facilitate the one-pot synthesis of pyrazole derivatives from 1,3-diketones, aldehydes, and hydrazines. beilstein-journals.org

Functionalization via Sulfonylation at N1

Once the pyrazol-4-ol scaffold is obtained, the key step is the introduction of the cyclopropanesulfonyl group at the N1 position of the pyrazole ring. This is typically achieved through a nucleophilic substitution reaction where the pyrazole nitrogen attacks the electrophilic sulfur atom of cyclopropanesulfonyl chloride. nih.gov

The reaction is generally carried out in the presence of a base to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity. Common bases used for such N-sulfonylation reactions include diisopropylethylamine or potassium carbonate, and the reaction is often performed in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. nih.gov The choice of base and solvent can be critical for achieving high yields and preventing side reactions. The presence of a substituent on the pyrazole ring significantly influences the antiproliferative activity of the resulting compounds. mdpi.com

Table 2: Example Conditions for N-Sulfonylation of Heterocycles

| Substrate | Sulfonylating Agent | Base | Solvent | Conditions | Reference |

| Pyrazole Derivative | Pyrazole-4-sulfonyl chloride | Diisopropylethylamine | Dichloromethane | 25-30 °C, 16 h | nih.gov |

| 4-bromo-1H-pyrazole | (bromomethyl)cyclopropane | K₂CO₃ | DMF | Room Temp, 4 h | |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, then SOCl₂ | - | Chloroform | 0 °C to 60 °C | nih.gov |

| Note: This example shows N-alkylation but demonstrates a similar principle of N-functionalization. |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical route for synthesizing complex molecules in a single step. tcichemicals.comfrontiersin.org For the synthesis of sulfonated pyrazoles, MCRs represent an advanced strategy. A reported transition-metal-free, three-component reaction allows for the de novo construction of diverse sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild, room-temperature conditions. nih.gov

This approach could be adapted for the synthesis of this compound. It would involve the one-pot reaction of a cyclopropanesulfonyl hydrazide, a suitable 1,3-dicarbonyl precursor for the pyrazol-4-ol core, and potentially a third component if further functionalization were desired. nih.gov Such MCRs are highly valued for their ability to rapidly generate structural diversity from simple starting materials, avoiding the isolation of intermediates and reducing waste. nih.govorganic-chemistry.org

Synthesis of Analogues and Derivatives of this compound

The generation of analogues of this compound is crucial for developing structure-activity relationships (SAR). Synthetic strategies focus on three primary areas of the molecule: the pyrazole core, the hydroxyl functional group, and the cyclopropylsulfonyl group.

The pyrazole ring is a versatile scaffold that allows for the introduction of various substituents at its carbon atoms (C3 and C5). One-pot, three-component procedures can be employed for the preparation of substituted 1H-pyrazoles. organic-chemistry.org For instance, the condensation of a substituted hydrazine (like cyclopropanesulfonyl hydrazine) with a β-dicarbonyl compound or its equivalent, followed by cycloaddition with an alkyne, can yield pyrazoles with diverse substitutions. organic-chemistry.org

Further modifications can be achieved through cyclocondensation reactions. Starting with an α,β-unsaturated ketone precursor attached to the pyrazole ring, reaction with reagents like hydrazine hydrate (B1144303) or thiosemicarbazide (B42300) can yield fused pyrazoline or thiocarbamoyl pyrazole derivatives, respectively. nih.gov The incorporation of different aryl and sulfonyl groups onto the pyrazole nucleus has been a successful strategy in drug discovery. nih.gov

A general approach to creating substituted pyrazoles involves the [3+2] cycloaddition reaction between a diazo compound and an alkene or alkyne. organic-chemistry.org For modifying the pre-formed this compound ring, electrophilic substitution reactions such as iodination can be performed. Treatment with iodine monochloride (ICl) and a base like lithium carbonate can introduce an iodine atom onto the pyrazole ring, which can then serve as a handle for further cross-coupling reactions. organic-chemistry.org

Table 1: Selected Methods for Pyrazole Ring Modification

| Reaction Type | Reagents & Conditions | Resulting Modification | Reference |

|---|---|---|---|

| Three-Component Synthesis | Substituted aldehyde, tosylhydrazine, terminal alkyne | 3,5-disubstituted pyrazoles | organic-chemistry.org |

| Cyclocondensation | α,β-unsaturated pyrazolyl ketone, hydrazine hydrate, glacial acetic acid | Fused pyrazoline ring | nih.gov |

| Iodination | ICl, Li₂CO₃, room temperature | 4-Iodo-1H-pyrazoles | organic-chemistry.org |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl group introduction | researchgate.net |

The 4-hydroxyl group of this compound is a prime site for derivatization to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Etherification: Standard ether synthesis methods can be applied. For example, Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would yield the corresponding ether. Another mild method for forming an ether linkage is through the use of dihydropyran and an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS), which forms a tetrahydropyranyl (THP) ether, often used as a protecting group. researchgate.net

Esterification: The hydroxyl group can be readily converted to an ester. This can be achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine. For example, treatment with benzoyl chloride would yield the benzoate (B1203000) ester. A two-step process for creating aroylpyrazol-5-ols involves treating a pyrazolin-5-one with an aroyl chloride in the presence of calcium hydroxide. researchgate.net This methodology can be adapted to the 4-hydroxyl group of the target compound. Amide linkages can also be formed, for instance, by coupling with a carboxylic acid using peptide coupling reagents like 2-chloro-1-methylpyridinium (B1202621) iodide and tributylamine. researchgate.net

Table 2: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification (Protection) | Dihydropyran, PPTS, dichloroethane | THP Ether | researchgate.net |

| Esterification | 2-Fluorobenzoyl chloride, Ca(OH)₂, 1,4-dioxane | Aroylpyrazol ester | researchgate.net |

| Amide Formation | Carboxylic acid, 2-chloro-1-methylpyridinium iodide, tributylamine | Carboxamide derivative | researchgate.net |

The N1-cyclopropanesulfonyl group plays a significant role in the electronic properties and conformational preferences of the molecule. Analogues can be synthesized by replacing the cyclopropyl group with other alkyl or aryl substituents. This is typically achieved by starting the synthesis with a different sulfonylhydrazine. For example, reacting phenylsulfonylhydrazine or methanesulfonylhydrazine with the appropriate β-dicarbonyl precursor would lead to analogues with N1-phenylsulfonyl or N1-methanesulfonyl groups, respectively. The N1-benzenesulfonyl ring at the pyrazoline nucleus has been shown to mediate additional interactions in biological targets. nih.gov

The synthesis of these sulfonylhydrazines can be accomplished by the reaction of the corresponding sulfonyl chloride with hydrazine hydrate. This modular approach allows for the creation of a diverse library of N1-sulfonylpyrazole derivatives for biological evaluation.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions and controlling product outcomes, particularly regioselectivity and stereoselectivity.

The formation of the pyrazole ring itself is often the most complex step mechanistically. A common and efficient method is the 1,3-dipolar cycloaddition reaction. nih.govrsc.org In the synthesis of tetrasubstituted pyrazoles, nitrilimines, generated in situ from hydrazonyl chlorides, can act as the 1,3-dipole, which then reacts with a dipolarophile like an enaminone. nih.gov The mechanism proceeds via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) pathway. nih.gov

For simpler pyrazole systems, the mechanism involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This proceeds through initial nucleophilic attack by the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the pyrazole ring. The use of catalysts can influence which pathway is favored. mdpi.com Two-dimensional NMR techniques, such as NOESY and HMBC, are powerful tools for confirming the structure of the resulting regioisomers, thereby providing insight into the reaction mechanism. rsc.org

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The regioselectivity of this condensation is influenced by several factors, including the nature of the substituents, the pH of the reaction medium, and the reaction temperature. mdpi.com For example, in the synthesis of N-aryl-5-acetyl-1H-pyrazole-3-carboxylates, the reaction between 1,2,4-triketones and arylhydrazines proceeded in a regiospecific manner. mdpi.com Similarly, 1,3-dipolar cycloadditions often exhibit high regioselectivity. nih.govrsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to analyze the transition states of the possible reaction pathways, indicating that the observed product corresponds to the one with the lowest activation energy. rsc.org

Stereoselectivity: While the core pyrazole ring is aromatic and planar, stereoselectivity becomes important when substituents with chiral centers are introduced or when double bonds are formed on side chains. For instance, in the N-carbonylvinylation of pyrazoles through a Michael addition to conjugated carbonyl alkynes, the reaction can be switched to favor either the (E) or (Z) isomer. nih.gov The reaction of 3,5-dimethyl-1H-pyrazole with ethyl propiolate without additives preferentially forms the (E)-isomer, while the addition of silver carbonate (Ag₂CO₃) favors the formation of the (Z)-isomer. nih.gov Such control over stereochemistry is critical for understanding the three-dimensional requirements of biological targets.

Table 3: Factors Influencing Selectivity in Pyrazole Synthesis

| Selectivity Type | Influencing Factors | Method of Investigation | Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Reagent structure, temperature, catalysts | NMR Spectroscopy, DFT Calculations | Formation of a single regioisomer over another | rsc.orgmdpi.com |

| Stereoselectivity | Additives (e.g., Ag₂CO₃), reaction temperature | NMR Spectroscopy | Switchable synthesis of (E) and (Z) isomers | nih.gov |

Optimization of Reaction Conditions: Green Chemistry Principles

The synthesis of N-sulfonylated pyrazoles, including analogs of this compound, has increasingly moved towards environmentally benign methodologies. pharmacognosyjournal.netthieme-connect.comekb.egresearchgate.netresearchgate.net Traditional synthetic routes often involve hazardous solvents, stoichiometric reagents, and harsh conditions. thieme-connect.com The optimization of reaction conditions, guided by the principles of green chemistry, aims to mitigate these issues by focusing on the use of greener solvents, reusable catalysts, and energy-efficient processes. pharmacognosyjournal.netthieme-connect.com

One of the cornerstone reactions in the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com Green approaches to this classic Knorr pyrazole synthesis have been explored, emphasizing the use of water as a solvent and the application of catalysts that can be easily recovered and reused. thieme-connect.com For instance, the use of nano-catalysts in aqueous media under microwave irradiation has been shown to produce pyrazole derivatives in excellent yields and with significantly reduced reaction times. pharmacognosyjournal.net

The subsequent N-sulfonylation of the pyrazole ring to introduce the cyclopropanesulfonyl group is another critical step where green chemistry principles can be applied. Traditional sulfonylation methods often employ sulfonyl chlorides in the presence of organic bases in chlorinated solvents. acs.orgnih.gov Optimization studies have focused on replacing these solvents with more environmentally friendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Furthermore, the use of solid-supported bases or enzymatic catalysts is an area of active research to improve the sustainability of this transformation.

A hypothetical optimized, greener synthesis of this compound could involve a one-pot, multi-component reaction. This approach would see the condensation of a suitable 1,3-dicarbonyl precursor with hydrazine in water, followed by in-situ N-sulfonylation with cyclopropanesulfonyl chloride. The optimization of such a process would involve screening various green catalysts and solvent systems to maximize yield and minimize waste.

The following table summarizes optimized conditions for related pyrazole syntheses, illustrating the application of green chemistry principles.

| Catalyst/Solvent System | Reaction Type | Key Green Feature | Typical Yield (%) | Reference |

| Nano cobalt oxide / Water | Pyrazole Synthesis (Knorr) | Use of water as solvent, reusable nano-catalyst | >90 | pharmacognosyjournal.net |

| Cetyltrimethylammonium bromide (CTAB) / Water | Pyrazole Synthesis | Micellar catalysis in water | 85-93 | thieme-connect.com |

| p-Toluenesulfonic acid (p-TSA) / Xylene | N-Sulfonyl Pyrazole Synthesis | Catalyst loading optimization | 53-85 | sci-hub.se |

| Diisopropylethylamine (DIPEA) / Dichloromethane | Sulfonamide Formation | Optimization of base and reaction time | High | acs.orgnih.gov |

Post-Synthetic Modifications and Functionalization

Post-synthetic modification of the this compound core is essential for creating a library of derivatives for various research applications. rsc.orgnih.govnih.gov The pyrazole ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical motifs. nih.govnih.gov

Introduction of Additional Functionalities

The pyrazole ring possesses distinct reactive sites. The C4 position, being electron-rich, is susceptible to electrophilic substitution, while the C5 proton is the most acidic, making it suitable for deprotonation and subsequent reaction with electrophiles. nih.gov The C3 position can also be functionalized, often through directed C-H activation strategies. rsc.org

For this compound, the existing hydroxyl group at C4 offers a prime handle for functionalization. It can be alkylated or acylated to introduce a variety of ether and ester functionalities, respectively. Moreover, the C3 and C5 positions are available for the introduction of substituents. Directed C-H functionalization, a powerful tool in modern organic synthesis, allows for the regioselective introduction of aryl, alkyl, and other groups, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov For example, palladium-catalyzed C-H arylation can be employed to introduce aryl groups at the C5 position.

The introduction of halogens (Cl, Br, I) at specific positions on the pyrazole ring can also serve as a key step for further diversification, as these halogens can then participate in a wide range of cross-coupling reactions. nih.gov

Coupling Reactions (e.g., Heck Reaction for extended systems)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of heterocyclic cores like pyrazole. researchgate.netorganic-chemistry.orgvut.ac.zaresearchgate.net The Heck-Mizoroki reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene, is particularly useful for synthesizing extended π-systems. researchgate.netorganic-chemistry.orgclockss.org

To apply the Heck reaction to this compound, the pyrazole ring would first need to be halogenated, for instance, by iodination at the C5 position. The resulting 1-cyclopropanesulfonyl-5-iodo-1H-pyrazol-4-ol could then be coupled with a variety of alkenes in the presence of a palladium catalyst and a base to yield 5-alkenyl-substituted pyrazoles. clockss.org The hydroxyl group at C4 might require protection prior to the Heck reaction, depending on the reaction conditions, to prevent undesired side reactions.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction and is typically optimized for each specific substrate. organic-chemistry.orgclockss.org Research on Heck reactions of 4-iodo-1H-pyrazoles has shown that phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine or P(OEt)3, in combination with a palladium source like Pd(OAc)2, can be effective. clockss.org

Below is a table summarizing typical conditions for Heck reactions on pyrazole scaffolds.

| Pyrazole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)2 / P(OEt)3 | Et3N | DMF | 95 | clockss.org |

| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)2 / P(OEt)3 | Et3N | DMF | 84 | clockss.org |

| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | Cs2CO3 | Dioxane | 32 | clockss.org |

| 4-Ethenyl-1H-pyrazoles | 5-Bromo-3H-indoles | Pd(OAc)2 (ligandless) | K2CO3 | DMF | ~45 | researchgate.net |

These post-synthetic modifications significantly enhance the structural diversity of compounds that can be derived from the this compound scaffold, enabling the exploration of their properties in various scientific domains.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropanesulfonyl 1h Pyrazol 4 Ol

Molecular Geometry Optimization and Conformer Analysis

The first step in any computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy structure. researchgate.net This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the conformation with the lowest potential energy. For a flexible molecule like 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, which has rotatable bonds connecting the cyclopropane, sulfonyl, and pyrazole (B372694) groups, multiple stable conformers may exist. A thorough conformational analysis is necessary to identify all low-energy isomers and determine their relative stabilities.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.netnih.gov It has proven effective for studying pyrazole derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are employed to optimize the molecular geometry, where the forces on each atom are minimized to locate stable points on the potential energy surface. For pyrazole-containing compounds, functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly utilized to account for electron correlation effects, providing reliable structural and energetic information. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For organic molecules containing elements like carbon, nitrogen, oxygen, and sulfur, Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently employed. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, particularly in systems with lone pairs and polar bonds. The selection of the basis set is a critical step, and its appropriateness is often validated by comparing calculated properties, such as vibrational frequencies, with available experimental data for similar known compounds to ensure the computational model is reliable.

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of this compound. This analysis focuses on the distribution of electrons within the molecule and its frontier molecular orbitals (FMOs), which are key to understanding its chemical reactivity and kinetic stability.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. researchgate.net A large energy gap suggests high chemical stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. Analysis of the spatial distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.92 |

| Energy Gap (ΔE) | 4.93 |

Note: These values are illustrative and derived from typical DFT calculations on similar heterocyclic compounds.

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactive nature of the molecule. nih.gov These descriptors provide a theoretical framework for predicting its behavior in chemical reactions.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Indicates the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, it measures the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.385 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.385 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.465 eV |

| Global Softness (S) | 1/(2η) | 0.203 eV-1 |

| Electrophilicity Index (ω) | μ2/(2η) | 3.901 eV |

Note: These values are illustrative and calculated from the hypothetical data in Table 1.

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of this compound, which can be used to confirm its structure and aid in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves as a stringent test for the validity of the computed geometry. nih.govnih.gov

Furthermore, the calculation of vibrational frequencies provides a theoretical Infrared (IR) spectrum. The frequencies and intensities of the vibrational modes (e.g., stretching, bending) of different functional groups can be predicted. This theoretical spectrum is invaluable for assigning absorption bands in an experimental IR spectrum to specific molecular motions, thus confirming the presence of key structural features like the O-H, S=O, and C-N bonds.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-H (C-H) | 7.5 - 7.8 |

| Pyrazole-H (N-H) | 10.0 - 11.5 |

| Hydroxyl-H (O-H) | 5.0 - 6.0 |

| Cyclopropane-H (CH) | 2.8 - 3.2 |

| Cyclopropane-H (CH₂) | 1.0 - 1.5 |

Note: These are estimated chemical shift ranges based on general principles and data for similar functional groups.

Tautomerism Studies and Energetic Preferences

Pryazole and its derivatives are known to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. mdpi.comnih.gov For this compound, several tautomeric forms are possible due to the migration of a proton. The primary forms to consider are the different annular tautomers, where the proton is located on one of the two nitrogen atoms of the pyrazole ring, and the keto-enol tautomerism involving the hydroxyl group at the C4 position.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. nih.govbohrium.com The energetic preference for a particular tautomer is governed by the electronic effects of the substituents on the pyrazole ring. mdpi.comresearchgate.net The cyclopropanesulfonyl group at the N1 position is strongly electron-withdrawing, which influences the electron density distribution across the pyrazole ring. Conversely, the hydroxyl group at the C4 position is an electron-donating group.

Computational studies on substituted pyrazoles have shown that electron-withdrawing groups tend to stabilize the tautomeric form where the proton is on the nitrogen atom further away from the substituent. researchgate.net Conversely, electron-donating groups favor the tautomer with the proton on the adjacent nitrogen. mdpi.comnih.gov In the case of this compound, the interplay between the electron-withdrawing sulfonyl group and the electron-donating hydroxyl group will determine the most stable tautomer.

A hypothetical energetic comparison of the possible tautomers is presented in the table below, which would typically be populated with data from quantum chemical calculations.

| Tautomer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| This compound | Data not available | Data not available |

| 1-Cyclopropanesulfonyl-2H-pyrazol-4-ol | Data not available | Data not available |

| 1-Cyclopropanesulfonyl-1,2-dihydro-pyrazol-4-one | Data not available | Data not available |

This table is illustrative and requires data from specific computational studies for this compound.

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. eurasianjournals.comeurasianjournals.com These simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of the cyclopropyl (B3062369) and sulfonyl groups relative to the pyrazole ring, as well as the dynamics of hydrogen bonding with solvent molecules. bohrium.com

While no specific molecular dynamics simulation studies for this compound have been reported, this technique would be highly applicable for understanding its conformational landscape. Such studies are particularly valuable in the context of drug design, where the conformation of a molecule upon binding to a biological target is critical. nih.gov

A typical MD simulation study would involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water).

Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions.

Production Run: Running the simulation for a sufficient length of time to sample the conformational space.

Analysis: Analyzing the trajectory to identify stable conformations, hydrogen bonding patterns, and other dynamic properties.

The insights gained from MD simulations could be crucial for understanding how this compound interacts with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs. researchgate.net

For a series of pyrazole derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts, etc.

2D: Topological indices, connectivity indices, etc. acs.org

3D: Molecular shape, volume, surface area, etc.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed biological activity. researchgate.netnih.gov

Potential Applications in Chemical Biology and Material Science Non Clinical

Molecular Probes and Tools for Biological Systems

The pyrazole (B372694) scaffold is a component of various molecules designed to interact with and report on biological systems.

While no specific studies on 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol as a fluorescent probe exist, its pyrazol-4-ol core suggests a potential for modification to create such tools. The hydroxyl group at the 4-position could serve as a point of attachment for fluorophores or recognition moieties.

Table 1: Examples of Pyrazole Derivatives in Fluorescence Imaging (Analogous Compounds)

| Compound Type | Target/Application | Reported Findings |

| Pyrazole-Copper(I) Complex | Mitochondria and Nucleolus Imaging | Photostable and effective for live cell imaging. nih.gov |

| Substituted Pyrazoles | Ion Detection (e.g., Cu2+) | High sensitivity and selectivity for specific metal ions in biological systems. |

This table presents data for pyrazole derivatives, not this compound, to illustrate the potential of the core structure.

Affinity ligands are crucial tools for isolating specific proteins from complex mixtures. nih.gov Small molecules that bind with high affinity and specificity to a protein of interest can be immobilized on a solid support for affinity chromatography. While there is no direct evidence of this compound being used as an affinity ligand, pyrazole derivatives have been explored in this context. The ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for designing ligands that can bind to protein active sites or surfaces.

Applications in Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions, leading to applications in catalysis and coordination chemistry.

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.net The resulting metal complexes have diverse applications, including in catalysis and materials science. The specific substituents on the pyrazole ring can influence the electronic properties and steric environment of the metal center, thereby tuning the reactivity and catalytic activity of the complex.

The 1-cyclopropanesulfonyl group in the target compound is an electron-withdrawing group, which would influence the electron density on the pyrazole ring and its coordination properties. The pyrazol-4-ol moiety provides an additional coordination site through the hydroxyl group, potentially allowing for the formation of bidentate or bridging ligands.

Metal complexes containing pyrazole-based ligands have been investigated as catalysts in various organic transformations. For example, palladium complexes with sulfonylpyrazole ligands have been used to direct C-H functionalization reactions. rsc.org The pyrazole moiety acts as a directing group, guiding the metal catalyst to a specific C-H bond in the substrate.

Furthermore, pyrazolate-based metal-organic frameworks (MOFs) have demonstrated catalytic activity. beilstein-journals.org These materials are porous crystalline solids constructed from metal ions or clusters linked by organic ligands. The pyrazolate linkers contribute to the stability and catalytic properties of the framework. While no catalytic applications of this compound have been reported, its structure suggests that it could potentially be used as a ligand in homogeneous catalysis or as a building block for catalytic MOFs.

Table 2: Catalytic Applications of Related Pyrazole Compounds

| Catalyst Type | Reaction | Key Features |

| Palladium-Sulfonylpyrazole Complex | C-H Alkenylation | Directs ortho-selective functionalization. rsc.org |

| Pyrazolate-based MOF | Dehydrogenative C-O Cross Coupling | Heterogeneous catalyst with high stability. beilstein-journals.org |

| Protic Pyrazole Complexes | Various transformations | Proton-responsive nature allows for cooperative catalysis. nih.gov |

This table illustrates the catalytic potential of pyrazole-containing compounds, not the specific subject of this article.

Advanced Materials Science Applications

The ability of pyrazole derivatives to form ordered structures through coordination with metal ions makes them attractive building blocks for advanced materials. Metal-organic frameworks (MOFs) are a prominent example. Pyrazolate-based MOFs are known for their high thermal and chemical stability. beilstein-journals.org The pores within these frameworks can be tailored for applications such as gas storage, separation, and catalysis.

The structure of this compound, with its potential for coordination through both the pyrazole nitrogen atoms and the hydroxyl group, makes it a candidate for incorporation into MOFs. The cyclopropanesulfonyl group would add a unique steric and electronic profile to the resulting framework. However, no MOFs or other advanced materials incorporating this specific compound have been described in the literature to date.

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The field of organic electronics has seen remarkable advancements, with organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) at the forefront. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used. Pyrazoline derivatives, which are structurally related to pyrazoles, have shown considerable promise in optoelectronic applications due to their excellent luminescent properties. researchgate.net These compounds can function as both hole-transporting layers (HTL) and emissive layers (EML), offering optimal Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net

The nitrogen atoms within the pyrazoline ring facilitate electron transfer, while the extended conjugation contributes to bright luminescence. researchgate.net Although this compound is not a pyrazoline, the core pyrazole structure shares electronic similarities. The introduction of a cyclopropanesulfonyl group, an electron-withdrawing moiety, can be expected to modulate the HOMO and LUMO energy levels. This tuning of electronic properties is a critical aspect in the design of materials for OLEDs and OSCs. For instance, trifluoromethyl-substituted pyrazoloquinoline derivatives have been investigated for their potential in both photovoltaic and electroluminescent applications, demonstrating that modification of the pyrazole core can lead to materials with desirable optoelectronic characteristics. mdpi.com

Furthermore, the thermal stability of organic materials is a crucial factor for the longevity and performance of electronic devices. The robust pyrazole ring, combined with the sulfonyl group, may impart significant thermal stability to this compound, a desirable trait for materials used in OLEDs and solar cells.

Table 1: Potential Optoelectronic Properties of this compound based on Analogous Compounds

| Property | Potential Characteristic | Rationale |

| Luminescence | Potential for blue-green emission | Pyrazoline derivatives are known for blue emission. researchgate.net The sulfonyl group may shift the emission wavelength. |

| Charge Transport | Potential hole-transporting capabilities | The nitrogen-rich pyrazole core can facilitate hole transport. |

| Energy Level Tuning | Modifiable HOMO/LUMO levels | The electron-withdrawing sulfonyl group allows for tuning of the electronic band gap. |

| Thermal Stability | Potentially high | The aromatic pyrazole ring and sulfonyl group contribute to molecular stability. |

Precursors for Polymer Synthesis and Synthetic Fibers

The versatility of pyrazole derivatives extends into the realm of polymer chemistry. mdpi.com The pyrazole nucleus can be a building block for various polymers, with applications ranging from functional materials to biodegradable systems. researchgate.net The presence of reactive functional groups on the pyrazole ring allows for its incorporation into polymer chains through various polymerization techniques.

In the case of this compound, the hydroxyl (-OH) group at the 4-position of the pyrazole ring is a key reactive site. This hydroxyl group can participate in condensation polymerization reactions with suitable co-monomers, such as dicarboxylic acids or their derivatives, to form polyesters. Similarly, it could react with diisocyanates to yield polyurethanes. The properties of the resulting polymers would be influenced by the rigid pyrazole core and the flexible cyclopropyl (B3062369) group.

Furthermore, pyrazole-based zinc complexes have been utilized as catalysts in the polymerization of lactide to produce biocompatible polymers. knu.ac.kr This suggests a potential catalytic role for metal complexes of this compound in polymerization reactions. The sulfonyl group could also influence the polymer's properties, potentially enhancing thermal stability or solubility.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Potential Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyester | Adipoyl chloride | Ester | Enhanced thermal stability, altered solubility |

| Polyurethane | Hexamethylene diisocyanate | Urethane | Increased rigidity from pyrazole core |

| Polyether | Epichlorohydrin | Ether | Modified hydrophilicity |

Chelation and Extraction Reagents

The nitrogen atoms of the pyrazole ring are known to possess excellent coordinating abilities with a wide range of metal ions. researchgate.netresearchgate.net This property has led to the extensive use of pyrazole derivatives as ligands in coordination chemistry and as chelating agents for metal extraction and analysis. researchgate.netresearchgate.net The formation of stable metal complexes is a hallmark of pyrazole-containing ligands. nih.gov

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. The oxygen atoms of the sulfonyl group could also participate in coordination, making it a potentially multidentate ligand. This ability to bind to metal ions through multiple sites, known as chelation, results in the formation of stable, cyclic complexes.

The selectivity of a chelating agent for a particular metal ion is crucial for its application in extraction and separation processes. The specific arrangement of the coordinating atoms in this compound, along with the electronic effects of the cyclopropanesulfonyl group, would determine its affinity for different metal ions. Pyrazole-based chelators have been investigated for labeling peptides with technetium and rhenium, indicating their potential in forming stable complexes with transition metals. nih.gov

The process of liquid-liquid extraction often employs organic ligands that can selectively bind to metal ions in an aqueous phase and transport them into an immiscible organic phase. The lipophilicity of the cyclopropyl group in this compound could enhance its solubility in organic solvents, a favorable characteristic for an extraction reagent.

Table 3: Potential Metal Chelation Properties of this compound

| Potential Coordinating Atoms | Type of Ligand | Potential Metal Ion Targets | Application |

| Pyrazole N1, Pyrazole N2, Hydroxyl O | Tridentate | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Metal ion extraction, catalysis |

| Pyrazole N2, Hydroxyl O | Bidentate | Alkali and alkaline earth metals | Selective ion sensing |

| Sulfonyl O atoms | Weak coordination | Lanthanides, Actinides | Separation of rare earth elements |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The imperative for green chemistry is reshaping the synthesis of heterocyclic compounds. nih.gov Future efforts for producing 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol will likely move beyond traditional batch methods towards more sustainable and efficient technologies. tandfonline.com The focus will be on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govthieme-connect.com

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. researchgate.net For the synthesis of this compound, a modular flow chemistry approach could be envisioned. This could involve a multi-step sequence, for instance, starting with the synthesis of a key 1,3-dicarbonyl precursor which then reacts with a hydrazine (B178648) derivative in a subsequent reactor module. rsc.org

Researchers have successfully demonstrated the continuous-flow synthesis of various pyrazole (B372694) derivatives. thieme-connect.com For example, a two-step continuous-flow method has been developed for 3,5-disubstituted pyrazoles starting from terminal alkynes and hydrazine monohydrate. rsc.org This process involves a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination. rsc.org Adapting such a system for this compound would require the design of specific reactor modules for the introduction of the cyclopropanesulfonyl group, potentially via the reaction of a pyrazole intermediate with cyclopropanesulfonyl chloride in a continuous stream.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of a Pyrazole Intermediate

| Parameter | Value | Purpose |

|---|---|---|

| Reactor Type | Packed-Bed Reactor | To contain a solid-phase catalyst for the initial condensation step. |

| Residence Time | 10 - 30 minutes | To ensure complete reaction while maintaining high throughput. rsc.org |

| Temperature | 80 - 140 °C | To accelerate reaction rates within the microreactor. rsc.org |

| Flow Rate | 0.2 - 1.0 mL/min | To control residence time and reaction stoichiometry precisely. rsc.org |

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis represent cutting-edge strategies for sustainable chemical synthesis, utilizing light energy or electricity, respectively, to drive chemical reactions under mild conditions. acs.orgorganic-chemistry.org These methods can offer alternative, greener pathways to key bond formations in the synthesis of this compound.

Photocatalysis: Visible-light photoredox catalysis has been employed for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors, using air as the terminal oxidant. organic-chemistry.org A potential photocatalytic route to a precursor for this compound could involve a [3+2] cycloaddition reaction. For instance, researchers have reported the photocatalytic synthesis of 1,5-diaryl pyrazoles from arenediazoniums and arylcyclopropanols under blue-light irradiation. acs.org This highlights the potential for light-mediated construction of the pyrazole core. acs.org

Electrocatalysis: Electrochemical methods provide a reagent-free way to perform oxidation or reduction steps. An electrocatalytic C–H/S–H coupling reaction has been developed to synthesize amino pyrazole thioether derivatives, avoiding the need for chemical oxidants. acs.org For this compound, an electrochemical approach could be explored for the formation of the pyrazole ring itself or for the introduction of specific functionalities, potentially reducing the reliance on stoichiometric reagents and simplifying purification processes. rsc.org

Advanced Mechanistic Investigations at the Molecular Level

A profound understanding of how this compound interacts with its biological targets is crucial for optimizing its efficacy and designing next-generation analogues. Advanced biophysical techniques can provide unprecedented insights into these molecular interactions.

High-Resolution Structural Biology Studies (e.g., Cryo-EM of protein complexes)

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large protein complexes that are often difficult to crystallize. nih.govnih.gov If this compound is found to bind to a specific protein target, Cryo-EM could be instrumental in elucidating the precise binding mode.

This technique would allow for the direct visualization of the compound within the protein's binding pocket, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and the specific orientation of the cyclopropanesulfonyl and pyrazol-4-ol moieties. elifesciences.org Such structural information is invaluable for structure-based drug design, guiding the modification of the compound to enhance its affinity and selectivity for the target protein. While previously limited to very large complexes, recent advances are making Cryo-EM applicable to smaller protein-ligand systems. researchgate.net

Single-Molecule Spectroscopy

Single-molecule spectroscopy techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), allow for the observation of individual molecular interactions in real-time. This can reveal dynamic information about binding events that is often obscured in ensemble measurements.

For this compound, single-molecule spectroscopy could be used to:

Determine kinetic parameters: Directly measure the on- and off-rates of the compound binding to its target, providing a detailed understanding of the binding kinetics.

Observe conformational changes: Monitor how the target protein's conformation changes upon binding of the compound. nih.gov

Study heterogeneity: Reveal different binding modes or the presence of subpopulations of protein-ligand complexes with distinct characteristics.

These techniques provide a powerful lens to examine the nuanced and dynamic nature of drug-target interactions at the most fundamental level. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models: By building QSAR models based on a dataset of related pyrazole derivatives and their measured biological activities, it is possible to predict the activity of novel, unsynthesized analogues of this compound. nih.govresearchgate.net These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to establish a mathematical relationship with biological activity. nih.govjournal-academia.com This allows for the in-silico screening of large virtual libraries to prioritize the synthesis of the most promising compounds. researchgate.net

Generative Models: More advanced deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on known active molecules to generate novel chemical structures that are likely to be active. Starting with the this compound scaffold, these generative models could propose novel modifications to enhance target affinity, improve pharmacokinetic properties, or reduce potential off-target effects. nih.gov

Table 2: Illustrative QSAR Model Performance for Pyrazole Derivatives

| Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| Multiple Linear Regression | R² (Coefficient of Determination) | 0.82 | 82% of the variance in biological activity can be explained by the model's descriptors. journal-academia.com |

| Random Forest | Q² (Cross-validated R²) | 0.85 | The model has high predictive power on new data. journal-academia.com |

The integration of these AI and ML approaches will enable a more rational and efficient design process, guiding future research towards pyrazole derivatives with optimized properties. mdpi.comarxiv.org

Exploration of Polypharmacology and Multi-Target Directed Ligands

The "one-drug, one-target" paradigm has been increasingly challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. These are often referred to as multi-target-directed ligands (MTDLs). mdpi.com The pyrazole scaffold is exceptionally well-suited for the development of MTDLs due to its versatile chemistry and ability to interact with diverse biological targets. frontiersin.orgnih.gov

In Oncology: Pyrazole derivatives have demonstrated the ability to inhibit multiple key pathways involved in cancer progression. nih.govdntb.gov.ua Research has shown that a single pyrazole-based compound can inhibit several protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are all crucial for tumor growth and angiogenesis. nih.govnih.govnih.gov For instance, certain pyrazolo-benzothiazole hybrids have shown potent activity against multiple cancer cell lines and inhibit VEGFR-2, a critical regulator of blood vessel formation in tumors. nih.gov Similarly, other derivatives have been designed to exhibit dual inhibition of VEGFR2 and CDK-2. nih.gov The future for this compound could involve creating hybrid molecules that not only retain its primary mechanism of action but also target other synergistic pathways in cancer.

In Neurodegenerative Diseases: The pathology of conditions like Alzheimer's disease is complex, involving multiple factors such as cholinergic deficiency, monoamine oxidase (MAO) activity, and amyloid-beta aggregation. mdpi.comnih.gov Pyrazole-based MTDLs have been successfully designed to address this complexity. For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and found to inhibit both acetylcholinesterase (AChE) and MAO-B, two key enzymes in Alzheimer's pathology. excli.de This dual-inhibition strategy is a promising therapeutic approach. Future research on this compound could explore its potential, or the potential of its derivatives, to be developed into MTDLs for neurodegenerative diseases by incorporating moieties known to interact with targets like AChE, MAO, or beta-secretase 1 (BACE1). frontiersin.org

| Pyrazole Derivative Class | Primary Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazolo-benzothiazole hybrids | VEGFR-2, various cancer cell lines | Oncology | nih.gov |

| N-mannich pyrazole-5-ol derivatives | VEGFR2, CDK-2 | Oncology (Liver Cancer) | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazoles | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease (Alzheimer's) | excli.de |

| Pyrazolo[1,5-a]pyrimidine compounds | CDK2 | Oncology | nih.gov |

Design of Targeted Delivery Systems (e.g., Nanoparticle Conjugates)

A significant challenge in chemotherapy is delivering drugs specifically to tumor cells while minimizing damage to healthy tissues. nih.gov Nanotechnology offers a promising solution by encapsulating or conjugating therapeutic agents to nanoparticles, which can enhance drug delivery, improve pharmacokinetics, and reduce systemic toxicity. nih.govmdpi.com

The application of nanotechnology to pyrazole-based compounds is an emerging area of research. Studies have demonstrated that formulating pyrazole derivatives into nanoparticles can significantly boost their anticancer efficacy. For example, a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine compound, when formulated as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), showed improved cytotoxic activity against several cancer cell lines compared to the free drug. nih.gov In another study, new chitosan-based pyrazole derivatives were modified with zinc oxide nanoparticles, which fostered their anticancer efficiency. mdpi.com

For this compound, future research could focus on:

Encapsulation: Loading the compound into nanoparticles made from biodegradable polymers, lipids, or inorganic materials to improve its solubility and stability.

Conjugation: Directly attaching the compound to the surface of nanoparticles. This allows for the possibility of also attaching targeting ligands (e.g., antibodies or peptides) that can specifically recognize and bind to receptors overexpressed on cancer cells.

Stimuli-Responsive Systems: Designing nanoparticle carriers that release the drug only in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes.

Photoswitching molecules, which can change their form upon irradiation, also hold potential for targeted drug delivery, and pyrazole-containing azoarenes have been studied for these properties. acs.org This avenue could lead to light-activated therapies, where the drug is only active when and where it is needed.

| Pyrazole Derivative | Nanoparticle System | Key Finding | Reference |

|---|---|---|---|

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | Solid Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Enhanced cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cells. | nih.gov |

| Thiopyrazole-crosslinked Chitosan | Zinc Oxide Nanoparticles (ZnONPs) | Inclusion of both thiopyrazole and ZnONPs boosted anticancer efficiency. | mdpi.com |

Expansion into New Biological Targets and Disease Areas (Preclinical)

The structural versatility of the pyrazole core allows for its adaptation to a wide range of biological targets, making it a valuable scaffold for discovering treatments for new disease areas. nih.govglobalresearchonline.netconnectjournals.com Preclinical studies are continuously identifying novel applications for pyrazole derivatives beyond their established roles.

Novel Anticancer Targets: While pyrazoles are known to target kinases like EGFR and VEGFR, preclinical research is expanding their scope. nih.govresearchgate.net For example, pyrazole derivatives are being investigated as inhibitors of tubulin polymerization, a mechanism distinct from many targeted therapies that disrupts the cellular skeleton and leads to cell death. nih.gov Others have been designed to bind directly to DNA, showing potent cytotoxicity against hepatocellular carcinoma cells. nih.gov Preclinical evaluation of a novel synthetic pyrazole-pyrazoline-thiazole derivative showed promising antitumor activity in a breast cancer model by reducing levels of inflammatory cytokines like TNF-α and IL-6. researchgate.net

Antiviral and Antimicrobial Applications: The need for new antiviral and antimicrobial agents is urgent. Pyrazole derivatives are being actively investigated in this space. Recent preclinical studies have shown that pyrazole-containing compounds can inhibit the replication of various coronaviruses, including SARS-CoV-2 and HCoV-229E. rsc.orgmdpi.com Other research has identified pyrazole derivatives with activity against the Chikungunya virus. eurekaselect.com Furthermore, numerous preclinical programs are focused on developing pyrazole-based compounds to combat drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other Therapeutic Areas: The pharmacological potential of pyrazoles extends to a wide array of other diseases. Preclinical studies have demonstrated their utility as anti-inflammatory, analgesic, anticonvulsant, and antidiabetic agents. globalresearchonline.netbenthamscience.commdpi.comnih.gov Given this broad spectrum of activity, this compound could be screened against a diverse panel of biological targets to uncover novel therapeutic applications. Initial preclinical evaluations could involve high-throughput screening against enzyme and receptor panels to identify unexpected activities, which could then be pursued in relevant disease models.

| Disease Area | Biological Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Viral Infections (Coronavirus) | Viral Mpro protein inhibition | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Viral Infections (Chikungunya) | nsP2 protease inhibition | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives | eurekaselect.com |

| Bacterial Infections (MRSA) | Bacterial growth inhibition | 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives | nih.gov |

| Cancer (Breast) | Reduction of inflammatory cytokines (TNF-α, IL-6) | Pyrazole-pyrazoline-thiazole derivatives | researchgate.net |

| Inflammation | COX/LOX inhibition | Benzotiophenyl-substituted pyrazoles | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or via sulfonylation of pyrazole intermediates. For example, sulfonyl groups can be introduced using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane at low temperatures) . Purification via column chromatography (ethyl acetate/hexane mixtures) or recrystallization (2-propanol/methanol) is common. Yield optimization may require controlled addition rates and temperature gradients during sulfonylation to minimize side reactions .

Q. How can spectroscopic techniques (NMR, FTIR) and X-ray crystallography be integrated to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., cyclopropane protons at δ 1.0–1.5 ppm, pyrazole protons at δ 7.0–8.5 ppm) and verify sulfonyl group integration.

- FTIR : Confirm sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) and pyrazole C-N stretches (~1500 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Validate hydrogen bonding networks (C–H⋯O/S interactions) and compare bond lengths/angles with literature values (e.g., C–S bond ≈ 1.76 Å, S=O ≈ 1.43 Å) .

Q. What are the critical considerations for ensuring purity during synthesis, and how are impurities identified?

- Methodological Answer : Monitor reactions via TLC or HPLC. Impurities (e.g., unreacted cyclopropanesulfonyl chloride or byproducts) can be identified using high-resolution mass spectrometry (HRMS) or LC-MS. Recrystallization from polar aprotic solvents (e.g., methanol) often enhances purity. For persistent impurities, gradient elution in HPLC (C18 column, acetonitrile/water) provides separation .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the crystallographic packing of this compound, and what computational tools can predict these patterns?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Computational tools like Mercury (CCDC) or CrystalExplorer model packing efficiencies. For example, sulfonyl oxygen atoms may act as acceptors for C–H donors from adjacent pyrazole rings, forming layered structures . Molecular dynamics simulations (e.g., GROMACS) can assess thermodynamic stability of packing modes .

Q. What strategies resolve contradictions in crystallographic data, such as disordered cyclopropane rings or ambiguous hydrogen positions?

- Methodological Answer :

- Disorder : Apply SHELXL’s PART instruction to refine disordered fragments. Use ISOR restraints for anisotropic displacement parameters .

- Hydrogen placement : For unresolved H atoms, employ riding models (C–H = 0.93–0.97 Å) with Uiso(H) = 1.2 Ueq(C). Validate using Hirshfeld surface analysis to ensure electron density consistency .

Q. How can the electronic effects of the cyclopropanesulfonyl group modulate the reactivity of the pyrazole core in further functionalization reactions?

- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the pyrazole C4 position for electrophilic substitution. DFT calculations (e.g., Gaussian, B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to predict regioselectivity. Experimentally, reactions with halogenating agents (e.g., NBS) or cross-coupling partners (e.g., Suzuki-Miyaura) at C4 can be optimized via controlled temperature (−20°C to RT) and catalyst screening (Pd(PPh₃)₄ vs. XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.